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molecular formula C10H7ClN2S B8789875 2-Chloro-3-(phenylsulfanyl)pyrazine CAS No. 54127-76-3

2-Chloro-3-(phenylsulfanyl)pyrazine

Cat. No. B8789875
M. Wt: 222.69 g/mol
InChI Key: RYUWXGWHTRPERF-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

22 g (0.2 mol) of thiophenol and 29.8 g (0.2 mol) of 2,3-dichloropyrazine are successively added dropwise to a solution of 10.8 g (0.2 mol) of sodium methylate in 200 ml of ethanol and the mixture is stirred for 1 hour. The reaction mixture is then cooled to 0° C. and the reaction product which has precipitated is filtered off and washed with ethanol and water. After drying, 2-chloro-3-phenylthio-pyrazine, melting point 100°-111° C., is obtained.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:8][C:9]1[C:14](Cl)=[N:13][CH:12]=[CH:11][N:10]=1.C[O-].[Na+]>C(O)C>[Cl:8][C:9]1[C:14]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:13][CH:12]=[CH:11][N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
29.8 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
sodium methylate
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with ethanol and water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CN=C1SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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